molecular formula C5H4N2O4 B181017 3-Hydroxy-4-nitropyridine 1-oxide CAS No. 19355-03-4

3-Hydroxy-4-nitropyridine 1-oxide

Cat. No. B181017
CAS RN: 19355-03-4
M. Wt: 156.1 g/mol
InChI Key: NDYDYCFFKFQTPA-UHFFFAOYSA-N
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Description

3-Hydroxy-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C5H4N2O4 . It is also known as 4-Hydroxy-3-nitropyridine .


Synthesis Analysis

The synthesis of 4-Hydroxy-3-nitropyridine can be achieved by the nitration of 4-hydroxypyridine . A two-step continuous flow synthesis of 4-nitropyridine has been reported, where pyridine N-oxide was nitrated with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-4-nitropyridine 1-oxide is based on its molecular formula, C5H4N2O4 . Further details about its molecular structure can be found in the Cambridge Structural Database (CSD) and through density functional theory (DFT) calculations .


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Physical And Chemical Properties Analysis

The physical form of 3-Hydroxy-4-nitropyridine 1-oxide is a solid . More detailed physical and chemical properties can be found in the Safety Data Sheet .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3/H2SO4 mixed acid as the nitration reagent is usually exothermic . In recent years, microreaction technology has emerged as a useful approach for the synthesis of fine chemicals and key pharmaceutical intermediates where either the poor selectivity of the product is inevitable in batch or there are situations where the reactions are highly exothermic .

properties

IUPAC Name

4-nitro-1-oxidopyridin-1-ium-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c8-5-3-6(9)2-1-4(5)7(10)11/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYDYCFFKFQTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC(=C1[N+](=O)[O-])O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601805
Record name 4-Nitro-1-oxo-1lambda~5~-pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4-nitropyridine 1-oxide

CAS RN

19355-03-4
Record name 4-Nitro-1-oxo-1lambda~5~-pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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